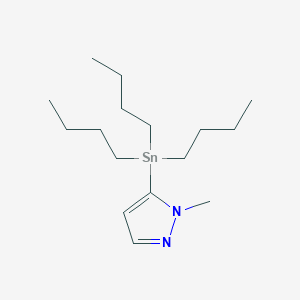

1-Methyl-5-(tributylstannyl)-1H-pyrazole

Overview

Description

1-Methyl-5-(tributylstannyl)-1H-pyrazole is a chemical compound with the empirical formula C16H32N2Sn . It has a molecular weight of 371.15 . This compound is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials .

Synthesis Analysis

The synthesis of this compound involves N-methylation at the pyrazole ring by sequential treatment of 5-tributylstannyl-4-trifluoromethylpyrazole with LDA and iodomethane . This process regioselectively provides the title compound in high yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCCCSn(CCCC)c1cncn1C . The InChI key for this compound is OGYWKJKAIAEDQX-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.510 and a density of 1.220 g/mL at 25 °C . The boiling point of this compound is 160-164 °C at 2 mmHg .Scientific Research Applications

Synthesis and Chemical Reactions

N-Methylation and Substituent Introduction : 1-Methyl-5-(tributylstannyl)-1H-pyrazole has been used for N-methylation, resulting in high-yield production of related compounds. This process is crucial for introducing various substituents at specific positions, enabling the synthesis of diverse pyrazole derivatives (Hanamoto, Hashimoto, Miura, Furuno, Inanaga, 2008).

Palladium-Catalyzed Cross-Coupling : This compound is utilized in palladium-catalyzed cross-coupling reactions with aryl iodides. These reactions yield high amounts of 5-aryl-4-fluoro-1H-pyrazoles, demonstrating the compound's reactivity and utility in complex chemical syntheses (Hanamoto, Suetake, Koga, Kawanami, Furuno, Inanaga, 2007).

Biological Activities and Pharmaceutical Applications

Cytotoxicity and Antitumor Activity : Certain derivatives of this compound have been examined for their cytotoxic effects on various tumor cell lines, revealing potential applications in cancer research and treatment (Huang, Zhang, Zhang, Wang, Xiao, 2017).

Analgesic and Antioxidant Properties : Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole have shown significant analgesic and antioxidant properties, highlighting the therapeutic potential of pyrazole-based compounds in pain management and oxidative stress reduction (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, Ansar, 2016).

Applications in Material Science

- Lithium Ion Battery Electrolytes : Methylated pyrazole derivatives have been synthesized and characterized for use in lithium ion batteries (LIBs). Their reactivity and performance in high voltage applications demonstrate the compound's potential in advancing battery technology (von Aspern, Grünebaum, Diddens, Pollard, Wölke, Borodin, Winter, Cekic‐Laskovic, 2020).

Safety and Hazards

1-Methyl-5-(tributylstannyl)-1H-pyrazole is classified as acutely toxic if swallowed and harmful in contact with skin . It causes skin and eye irritation . This compound may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Organotin compounds like this are often used in the synthesis of pharmaceuticals and other molecular functional materials .

Mode of Action

It’s known that organotin compounds can interact with biological targets to modulate their function .

Result of Action

It’s known that organotin compounds can have various effects depending on their specific structures and targets .

Properties

IUPAC Name |

tributyl-(2-methylpyrazol-3-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFBHJAGBFBLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619098 | |

| Record name | 1-Methyl-5-(tributylstannyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170682-50-5 | |

| Record name | 1-Methyl-5-(tributylstannyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170682-50-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate](/img/structure/B1358012.png)

![N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B1358029.png)